
1,1'-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a deca-pentaene chain with two benzene rings attached at either end
Preparation Methods
The synthesis of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene typically involves a multi-step process. The synthetic route often starts with the preparation of the deca-pentaene chain, followed by the attachment of the benzene rings. Common reagents used in the synthesis include alkenes and aromatic compounds, with reaction conditions often involving catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, with reagents such as halogens or nitrating agents leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: Research into its potential biological activity, including its interactions with biological molecules, is ongoing.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of multiple double bonds, which can interact with other molecules and influence their reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene include other conjugated systems with benzene rings, such as:
- 1,1’-(3,7-Dimethylocta-1,3,5,7-tetraene-1,8-diyl)dibenzene
- 1,1’-(3,9-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
These compounds share similar structural features but differ in the length and substitution pattern of the conjugated chain. The uniqueness of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
1884-48-6 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(3,8-dimethyl-10-phenyldeca-1,3,5,7,9-pentaenyl)benzene |
InChI |
InChI=1S/C24H24/c1-21(17-19-23-13-5-3-6-14-23)11-9-10-12-22(2)18-20-24-15-7-4-8-16-24/h3-20H,1-2H3 |
InChI Key |
WJXBDHOLDQPWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


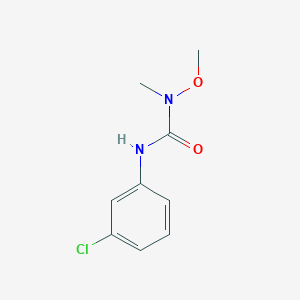

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
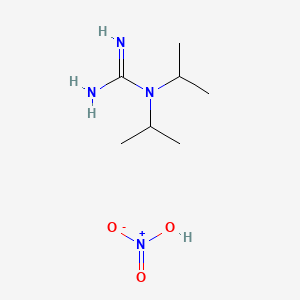
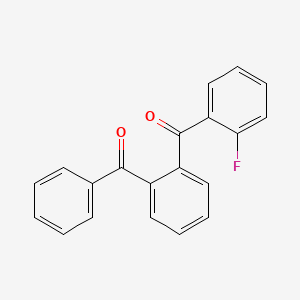

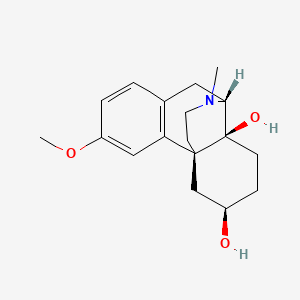
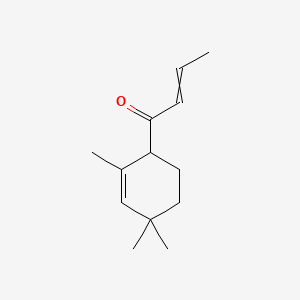

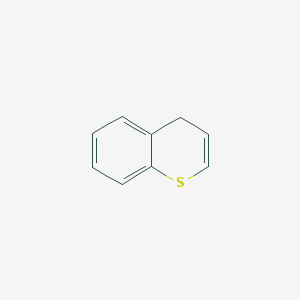
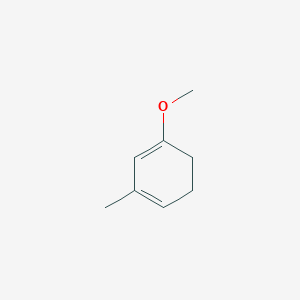
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
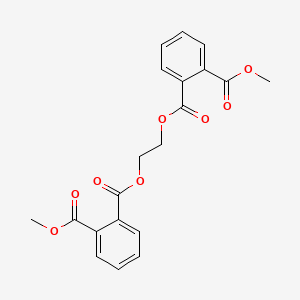
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
